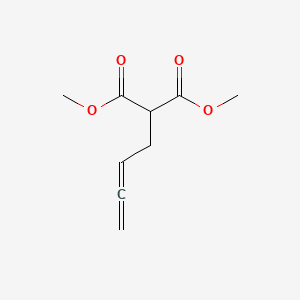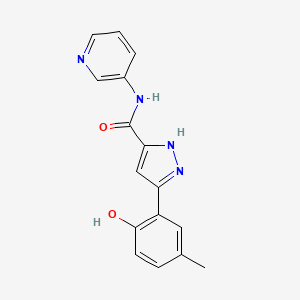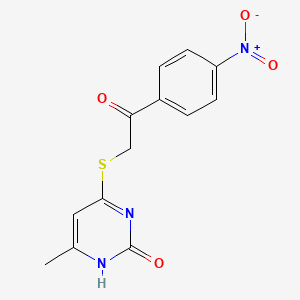![molecular formula C58H44N2 B14092330 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene](/img/structure/B14092330.png)
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene” is a highly complex organic molecule. This compound features multiple fused ring systems and chiral centers, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring systems and the introduction of chiral centers. Common synthetic methods may include:
Cyclization reactions: to form the ring systems.
Chiral resolution: or to introduce the chiral centers.
Coupling reactions: to attach the diphenylethyl groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Catalytic processes: to improve reaction efficiency.
Continuous flow chemistry: to scale up the production.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
The compound’s unique structure makes it valuable in various fields:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in materials science or as a catalyst.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Specific proteins or enzymes that the compound interacts with.
Pathways involved: Biological pathways that are affected by the compound’s action.
Comparación Con Compuestos Similares
Similar Compounds
Other polycyclic compounds: Molecules with multiple fused ring systems.
Chiral compounds: Molecules with chiral centers that exhibit similar stereochemistry.
Uniqueness
The compound’s uniqueness lies in its specific arrangement of rings and chiral centers, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C58H44N2 |
|---|---|
Peso molecular |
769.0 g/mol |
Nombre IUPAC |
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene |
InChI |
InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-37-45-29-27-39-15-7-11-23-47(39)51(45)35-53-49-25-13-9-17-41(49)31-33-55(53)59)58(44-21-5-2-6-22-44)60-38-46-30-28-40-16-8-12-24-48(40)52(46)36-54-50-26-14-10-18-42(50)32-34-56(54)60/h1-34,57-58H,35-38H2/t57-,58-/m0/s1 |
Clave InChI |
QWDXDPLELYUDAN-YQOHNZFASA-N |
SMILES isomérico |
C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21 |
SMILES canónico |
C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092248.png)
![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14092265.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)




![2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14092299.png)



![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)

